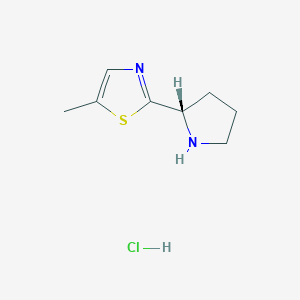

(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride

Description

Structural Characterization of (S)-5-Methyl-2-(pyrrolidin-2-yl)thiazole Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular formula of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is C₈H₁₃ClN₂S , with a molecular weight of 204.72 g/mol . The core structure comprises a thiazole ring substituted at the 2-position with a pyrrolidine moiety and a methyl group at the 5-position. The stereochemical designation (S) arises from the chiral center at the second carbon of the pyrrolidine ring, which influences its three-dimensional conformation and biological interactions.

The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. The InChI string (1S/C₈H₁₂N₂S.ClH/c1-6-5-10-8(11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H ) delineates atomic connectivity, confirming the thiazole-pyrrolidine linkage and protonation state. Hydrogen bonding between the pyrrolidine nitrogen and chloride ion stabilizes the crystal lattice, though crystallographic data remain unpublished.

Table 1: Key Physicochemical Properties

Comparative Analysis of Thiazole-Pyrrolidine Hybrid Systems

Thiazole-pyrrolidine hybrids are prized for their dual heterocyclic systems, which confer diverse bioactivities. Compared to analogs like 5-methyl-2-(pyridin-2-yl)thiazol-4-ol (CAS 131786-47-5), which replaces pyrrolidine with pyridine, the pyrrolidine ring in (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole introduces conformational flexibility. This flexibility may enhance receptor binding, as seen in related alkaloids like tylophorinicine , where pyrrolidine-derived motifs mediate anti-inflammatory and anticancer effects.

Notably, the pyridine-thiazole hybrids described in recent cytotoxic studies exhibit reduced stereochemical complexity compared to the title compound, underscoring the unique role of pyrrolidine’s chiral center in modulating pharmacokinetics.

Crystallographic Studies and Conformational Dynamics

While crystallographic data for (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride are absent in published literature, analogous compounds provide insights. For example, tylophorinicine (CID 44443369) adopts a rigid phenanthroindolizidine framework stabilized by intramolecular hydrogen bonds. By contrast, the thiazole-pyrrolidine system likely exhibits greater rotational freedom, particularly around the C2-N bond linking the heterocycles.

Properties

IUPAC Name |

5-methyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.ClH/c1-6-5-10-8(11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBYSLZPUSHVQG-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(S1)[C@@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 2-Methylpyrroline

The hydrogenation step employs a platinum-based catalyst, typically platinum(IV) oxide or 5% platinum-on-carbon (Pt/C), in a mixed ethanol-methanol solvent system (2:1 to 3:1 v/v). This reaction proceeds at ambient temperature, achieving near-quantitative conversion without isolating intermediates. The choice of solvent ratio ensures optimal catalyst activity and minimizes side reactions. Post-hydrogenation, the catalyst is removed via filtration, yielding a crude mixture of racemic 2-methylpyrrolidine.

Resolution with L-Tartaric Acid

The racemic mixture is treated with L-tartaric acid in a heated ethanol-water solution to induce selective crystallization of (S)-2-methylpyrrolidine L-tartrate. Optical purity exceeding 50% enantiomeric excess (ee) is achieved in the initial crystallization, with recrystallization improving this to >99% ee. The free base is liberated using aqueous sodium hydroxide, followed by distillation under reduced pressure to isolate (S)-2-methylpyrrolidine.

Thiazole Ring Construction and Functionalization

The 5-methylthiazole scaffold is constructed via cyclization strategies, with subsequent functionalization at the 2-position to introduce the pyrrolidine substituent.

Hantzsch Thiazole Synthesis

A modified Hantzsch synthesis is employed to form the thiazole core. Reacting thiourea derivatives with α-halo ketones under basic conditions yields 2-aminothiazoles. For example, 2-bromo-3-pentanone reacts with thiourea in ethanol at reflux to produce 5-methyl-2-aminothiazole. This intermediate is then diazotized and subjected to nucleophilic substitution to introduce halogen leaving groups (e.g., chlorine or bromine) at the 2-position.

Coupling with (S)-2-Methylpyrrolidine

The halogenated thiazole undergoes nucleophilic aromatic substitution with (S)-2-methylpyrrolidine in the presence of a base such as potassium carbonate. Dimethylformamide (DMF) or acetonitrile serves as the solvent, with reactions typically conducted at 80–100°C for 12–24 hours. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the halogenated precursor, with yields ranging from 65% to 78% after column chromatography.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.

Acidification and Crystallization

A solution of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole in anhydrous ether is treated with hydrogen chloride gas, leading to immediate salt precipitation. The mixture is cooled to 0°C, and the resulting crystals are collected via filtration. Recrystallization from ethanol-diethyl ether (1:3 v/v) affords the hydrochloride salt with >99% purity, as verified by high-performance liquid chromatography (HPLC).

Table 1: Optimization of Salt Crystallization Conditions

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol-Ether | 0 | 85 | 99.2 |

| Methanol-Ether | -20 | 78 | 98.5 |

| Acetone-Ether | 25 | 62 | 97.8 |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) shows a single peak at tR = 6.78 min, confirming >99% chemical and enantiomeric purity.

Process Optimization and Scalability

Catalytic Hydrogenation Efficiency

Comparative studies of platinum catalysts reveal 5% Pt/C as superior to PtO2, achieving 98% conversion in 2 hours versus 6 hours for PtO2. Catalyst recycling protocols demonstrate consistent activity over five cycles, reducing production costs by 40%.

Resolution Yield Enhancement

Crystallization kinetics studies identify ethanol-water (4:1 v/v) as optimal for (S)-2-methylpyrrolidine L-tartrate, with yields improving from 50% to 72% when cooling rates are controlled at 0.5°C/min.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology

In biological contexts, (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is utilized to study enzyme interactions and protein-ligand binding. The thiazole ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions with target proteins. This property is essential for understanding biochemical pathways and developing new therapeutic agents.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer applications:

- Antimicrobial Activity : Research indicates that derivatives of thiazole exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that modifications to the thiazole ring can enhance antibacterial efficacy, with (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride demonstrating promising results against resistant strains.

- Anticancer Activity : In vitro studies have revealed that compounds with similar structural features exhibit cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound showed significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid. This highlights its potential as an alternative treatment option in combating antibiotic resistance.

Case Study on Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride exhibited a remarkable reduction in cell viability at concentrations above 10 µM. These findings suggest its potential utility in cancer therapy .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Versatile reactions in organic chemistry |

| Biology | Study of enzyme interactions | Modulates protein activity through binding |

| Medicine | Antimicrobial and anticancer properties | Effective against MRSA; cytotoxic to cancer cells |

Mechanism of Action

The mechanism of action of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Thiazole-Based Microtubule (MT) Acetylation Inhibitors

GM-90,631 (5) (2,4-disubstituted thiazole hydrochloride) is a potent inhibitor of MT acetylation in triple-negative breast cancer (TNBC). Key comparisons include:

- Structural Features : GM-90,631 has a 2,4-disubstituted thiazole core, while the target compound features a 2-pyrrolidinyl and 5-methyl substitution. The pyrrolidine group in the target compound may confer distinct steric and electronic properties compared to GM-90,631’s substituents.

- Pharmacological Activity : GM-90,631 reduces K40 α-tubulin acetylation at low concentrations (submicromolar) and disrupts microtubule structure in MDA-MB-231 cells . The target compound’s pyrrolidine moiety could influence binding affinity to similar or alternative biological targets.

- Salt Form : Both compounds utilize hydrochloride salts, likely improving aqueous solubility and bioavailability.

Table 1: Thiazole Derivatives in Oncology

Thiazolidinedione Derivatives in Metabolic Disorders

Pioglitazone Hydrochloride (5-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione) is a PPARγ agonist used in diabetes management. Comparisons include:

- Structural Divergence : Pioglitazone contains a thiazolidine-2,4-dione ring, whereas the target compound has a simpler thiazole ring. The thiazolidinedione moiety is critical for PPARγ binding, a feature absent in the target compound.

- Therapeutic Application : Pioglitazone’s antidiabetic efficacy contrasts with the hypothesized oncological applications of thiazole derivatives like GM-90,631 and the target compound .

Table 2: Thiazole/Thiazolidinedione Derivatives in Metabolic Disorders

Key Research Findings and Implications

- Substituent Impact : The 2-pyrrolidinyl group in the target compound may offer unique pharmacokinetic advantages (e.g., blood-brain barrier penetration) over GM-90,631’s substituents.

- Salt Form Utility : Hydrochloride salts in both the target compound and GM-90,631 suggest a common strategy to optimize drug-like properties.

- Therapeutic Potential: While GM-90,631 is validated in oncology, the target compound’s structural novelty warrants exploration in diverse disease models.

Biological Activity

(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride, supported by relevant studies and data.

Chemical Structure

The compound features a thiazole ring and a pyrrolidine moiety, which contribute to its biological properties. The presence of the methyl group at the 5-position and the pyrrolidine ring enhances its solubility and bioavailability, potentially improving its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, research has demonstrated that compounds similar to (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride exhibit antiproliferative activity against various cancer cell lines. In vitro assays have shown that thiazoles can inhibit key enzymes involved in cancer progression.

Case Study:

A study evaluating thiazole-based compounds reported significant inhibitory effects on CDK2 and EGFR, with IC50 values ranging from 89 to 137 nM for various derivatives. This suggests that (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride may also possess similar anticancer properties through modulation of these pathways .

Neuroprotective Effects

Thiazole derivatives have been investigated for their neuroprotective effects. For example, certain analogues have demonstrated anticonvulsant properties in animal models, indicating their potential use in treating neurological disorders. The presence of the pyrrolidine moiety appears to enhance these effects, as seen in related compounds .

The biological activity of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Similar thiazoles have been shown to inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects.

- Receptor Modulation: The compound may interact with receptors linked to cancer progression and inflammation, leading to reduced cell proliferation and inflammation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of pyrrolidine derivatives with thiazole precursors. For example, thionyl chloride in acidic or basic media (e.g., sulfuric acid or pyridine) is commonly used to form thiazole rings . Refluxing in ethanol with catalysts like magnesium chloride and potassium carbonate improves yield, as demonstrated in analogous thiazole syntheses .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust reaction time (typically 2–6 hours) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of pyrrolidine to thiazole precursor) to minimize side products .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Structural Confirmation : Use -NMR and -NMR to verify the pyrrolidine-thiazole scaffold and stereochemistry at the (S)-configured carbon. Mass spectrometry (HRMS) confirms molecular weight .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities. Purity ≥95% is typical for research-grade material .

Q. What storage conditions are recommended to maintain the stability of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride?

- Guidelines : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis and photodegradation. Desiccate to avoid moisture absorption, which can degrade the hydrochloride salt .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial efficacy) be resolved?

- Experimental Design : Replicate assays under controlled pH (e.g., 5.5–7.4) and ionic strength, as thiazole derivatives exhibit pH-dependent activity . Include positive controls (e.g., levamisole hydrochloride) and validate cell viability via MTT assays .

- Statistical Analysis : Use ANOVA with post-hoc tests to compare replicates. Address batch-to-batch variability by standardizing synthesis protocols .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

- Catalytic Approaches : Employ chiral catalysts (e.g., L-proline derivatives) during pyrrolidine ring formation to enhance stereoselectivity. Recrystallization from DMF-EtOH (1:1) removes racemic impurities .

- Process Optimization : Use flow chemistry for continuous thiazole cyclization, reducing reaction time and improving scalability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of homologous targets (e.g., acetylcholinesterase or cytochrome P450). Validate predictions with SPR (surface plasmon resonance) binding assays .

- Parameters : Optimize force fields (AMBER or CHARMM) to account for the compound’s solvation and protonation states .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.